N-(2,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea
Overview
Description
N-(2,4-dimethoxyphenyl)-N'-[4-(4-pyridinylmethyl)phenyl]urea is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 363.15829154 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Anticancer Applications
A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds in this series demonstrated significant antiproliferative effects, with one compound showing potent inhibitory activity comparable to the control, sorafenib. These findings highlight the potential of such derivatives as anticancer agents and BRAF inhibitors for further research (Jian Feng et al., 2020).
Plant Biology and Cytokinin Activity
Research into N-phenyl-N'-(4-pyridyl)urea derivatives has shown that some compounds exhibit cytokinin activity in the tobacco callus bioassay, suggesting applications in plant growth and development. For instance, N-phenyl-N'-(2-chloro-4-pyridyl)urea demonstrated high activity at very low concentrations, highlighting the importance of structural modifications in achieving desired biological activities (Soshiro Takahashi et al., 1978).
Corrosion Inhibition
1,3,5-triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These studies found that the derivatives formed a protective layer on the steel surface, inhibiting corrosion. This application is crucial for extending the life of metal structures and components in corrosive environments (B. Mistry et al., 2011).
Molecular Electronics
Studies on urea derivatives have also explored their potential in molecular electronics. For example, ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes, featuring a quadruply hydrogen-bonding motif, were investigated for their electron transfer properties. These studies contribute to our understanding of molecular structures that can facilitate electron transfer, a critical aspect of developing molecular electronic devices (M. Pichlmaier et al., 2009).
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-26-18-7-8-19(20(14-18)27-2)24-21(25)23-17-5-3-15(4-6-17)13-16-9-11-22-12-10-16/h3-12,14H,13H2,1-2H3,(H2,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWIYWNORVYNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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